2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol
Overview
Description
“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is an organic compound with the molecular formula C8H6F4O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” consists of a two-carbon chain with three fluorine atoms attached to the second carbon atom and a 2-fluorophenyl group attached to the first carbon atom .Physical And Chemical Properties Analysis
“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is a liquid at room temperature . Its molecular weight is 194.13 .Scientific Research Applications
Kinetic Resolution of Racemic Mixtures : This compound is used in the kinetic resolution of racemic mixtures of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation, showing potential in preparing enantiomerically pure substances (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).
Synthesis of Fluorinated Compounds : It is used in the synthesis of various fluorinated compounds, such as 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols, demonstrating its utility in the preparation of complex fluorine-containing molecules (R. Singh, D. Chakraborty, & J. Shreeve, 2001).
Aldosterone Synthase Inhibition : This compound has been identified as a novel potent aldosterone synthase inhibitor, indicating its potential in pharmaceutical applications, especially for treating conditions affected by aldosterone (Masaki Meguro et al., 2017).
X-Ray Crystal Structures Analysis : It is used in crystallography to understand molecular structures and interactions. This application is critical for the development of new materials and pharmaceuticals (M. Percino et al., 2008).
Optical Resolution in Organic Solvents : The compound is involved in lipase-catalyzed optical resolution, important in the field of green chemistry for producing enantiomerically pure substances (Katsuya Kato et al., 1995).
Laser-Induced Fluorescence Spectroscopy : It is studied in laser-induced fluorescence spectroscopy to understand molecular behavior, essential in fields like analytical chemistry and material science (S. S. Panja, P. Biswas, & T. Chakraborty, 2005).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUXYXOBKWMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631335 | |
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol | |
CAS RN |
124004-74-6 | |
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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